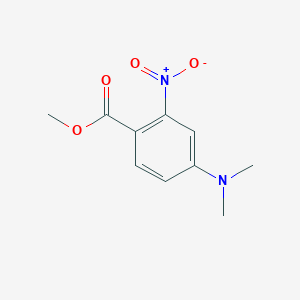

Methyl 4-(dimethylamino)-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(dimethylamino)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)7-4-5-8(10(13)16-3)9(6-7)12(14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFSPEHQIATLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727196 | |

| Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773874-70-7 | |

| Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Reaction Mechanisms, and Photochemistry of Methyl 4 Dimethylamino 2 Nitrobenzoate Analogues

Photochemical Reaction Pathways and Excited State Dynamics

The photochemistry of methyl 4-(dimethylamino)-2-nitrobenzoate and its analogues is characterized by a series of complex and rapid events following the absorption of light. These processes, occurring on timescales from femtoseconds to microseconds, involve transitions between electronic states, atomic rearrangements, and the formation of various transient species. The specific pathways and their efficiencies are dictated by the molecule's structure, the electronic nature of its excited states, and the surrounding solvent environment.

Photoinduced Channels and Ultrafast Intersystem Crossing (ISC)

Upon photoexcitation, nitroaromatic compounds exhibit unique photoinduced channels. A primary deactivation pathway for the initially formed first singlet excited state (S1) is an exceptionally rapid transfer to the triplet manifold, a process known as intersystem crossing (ISC). acs.orgrsc.org This multiplicity change can be one of the fastest observed for organic molecules, with S1 lifetimes often in the sub-picosecond range. acs.orgrsc.org For instance, 1-nitronaphthalene is noted as having the fastest measured multiplicity change, around 100 femtoseconds. researchgate.net

This ultrafast ISC is a dominant channel that competes directly with other photochemical reactions, such as dissociation. acs.org The high efficiency of ISC is attributed to the strong spin-orbit coupling in nitroaromatic compounds, facilitated by the presence of oxygen-centered non-bonding orbitals. rsc.org This rapid population of the triplet state is a key feature that dictates the subsequent photochemical behavior of these molecules. acs.org In many nitroaromatics, this ISC channel is so efficient that it significantly reduces or entirely quenches fluorescence, as the S1 state is depopulated too quickly for light emission to occur. acs.org

The dynamics of this process have been studied using advanced techniques like femtosecond frequency up-conversion to monitor the very weak and short-lived fluorescence that precedes triplet formation. acs.orgresearchgate.net Studies on compounds like ortho-nitrobenzaldehyde (oNBA) reveal that ISC can occur not only from the relaxed S1 state but also during the initial deactivation cascade from higher singlet states, with a time constant of about 2.4 picoseconds from S1. nih.govacs.org

| Compound Analogue | S1 Lifetime / ISC Timescale | Solvent | Technique |

| 1-Nitronaphthalene | ~100 fs | Methanol (B129727), Cyclohexane | Femtosecond Frequency Up-conversion |

| ortho-Nitrobenzaldehyde | ~2.4 ps (from S1) | Not specified | Theoretical (SHARC) |

| p-Nitrophenol (PNP) | 13.4 fs (S1 → T2) | Theoretical | Ab initio nonadiabatic molecular dynamics |

| m-Nitrophenol (MNP) | 22 fs (S1 → T2) | Theoretical | Ab initio nonadiabatic molecular dynamics |

This table presents data on the timescale of intersystem crossing (ISC) for several nitroaromatic compounds, which serve as analogues for understanding the photochemistry of this compound. acs.orgnih.govrsc.org

Singlet and Triplet Manifolds: Transitions and Couplings

The photochemistry of nitroaromatic analogues is fundamentally governed by the transitions and couplings between their singlet and triplet electronic states. msu.edu Upon absorption of a photon, the molecule is promoted from its singlet ground state (S0) to an excited singlet state (e.g., S1). msu.edu For most nitroaromatics, the initially formed S1 state is rapidly depopulated via intersystem crossing (ISC) to a nearby triplet state (Tn). acs.orgrsc.org This process is highly efficient due to strong spin-orbit coupling between singlet and triplet manifolds of different orbital characters (e.g., n,π* and π,π*), in line with El-Sayed's rules. researchgate.net

In many nitroaromatic systems, the lowest excited singlet state S1 has (π,π) character, while a lower-lying triplet state T1 often has (n,π) character, localized on the nitro group. nih.gov The energy proximity and differing orbital nature of these states facilitate rapid ISC. researchgate.net Once populated, the triplet state can undergo its own photochemical reactions or decay back to the ground state via phosphorescence, although this is often slow and inefficient compared to other pathways. msu.edu

Computational studies on molecules like ortho-nitrobenzylacetate (oNBA) suggest that while the majority of excited molecules undergo reactions from the S1 state, these are often inefficient with respect to the final product formation. rsc.org A smaller fraction of molecules that undergo ISC to the T1 state proceed to form stable intermediates that lead to the final uncaged product, highlighting the critical role of the triplet pathway. rsc.org The coupling between the singlet and triplet manifolds can be significantly influenced by the solvent environment. acs.org

Formation of Reactive Intermediates (e.g., Nitrobenzyl Carbanions, Oxocarbocations, aci-Isomers)

The photolysis of 2-nitrobenzyl compounds, which are structural analogues, proceeds through a series of well-characterized reactive intermediates. acs.org A key primary step following photoexcitation is an intramolecular hydrogen atom transfer from the benzylic position to an oxygen atom of the nitro group. This leads to the formation of a transient species known as an aci-nitro isomer. acs.orgresearchgate.net These aci-nitro intermediates are readily detectable by transient absorption spectroscopy, typically showing a strong absorption band around 400 nm. acs.org

Influence of Solvent Effects on Photochemical Outcomes

The solvent environment can exert a significant influence on the photochemical and photophysical pathways of nitroaromatic compounds. nih.gov Factors such as solvent polarity, viscosity, and hydrogen-bonding ability can alter the rates and efficiencies of processes like intersystem crossing and chemical reactions. acs.orgnih.gov For example, studies on 1-nitronaphthalene showed that while ISC remains highly efficient in all solvents, the S1 lifetime is slightly longer in nonpolar cyclohexane compared to polar solvents like methanol. acs.org

In some cases, solvent effects can be dramatic. For 2,4-dinitrophenol, reactivity was found to be significantly increased in 2-propanol compared to water, a phenomenon attributed to a strong interaction between the solvent molecule and a nitro group in the excited state. researchgate.netbohrium.com For other nitrophenols, however, the solvent effects on their electronic structure and photochemistry were found to be minimal. researchgate.netbohrium.com

Solvent polarity can also alter the relative energies of the singlet and triplet states involved in ISC. acs.org For some emissive nitropyrenes, increasing solvent polarity stabilizes the first excited singlet state (S1) while slightly destabilizing the specific triplet states that are isoenergetic with S1 in nonpolar environments. acs.org This leads to a decoupling of the singlet and triplet manifolds in more polar solvents, resulting in much longer S1 lifetimes and a decrease in the ISC rate. acs.org This highlights how the competition between ISC and other pathways, like NO dissociation, can be modulated by the solvent. acs.orgrsc.org

Quantum Yields and Photoproduct Formation Dynamics

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the fraction of absorbed photons that result in a specific chemical event. For nitroaromatic analogues used as photoremovable protecting groups, the quantum yield of photorelease is a critical parameter. It has been shown that these quantum yields depend strongly on the nature of the chemical group being released (the leaving group). rsc.org

The underlying reason for this dependence is linked to the stability of the radical intermediate formed during the initial photoinduced hydrogen atom transfer step. researchgate.netrsc.org Leaving groups that are better at stabilizing this radical weaken the C-H bond that is broken, lowering the energy barrier for the forward reaction. researchgate.netrsc.org Concurrently, this stabilization increases the barrier for the reverse reaction, thereby favoring the formation of the aci-nitro intermediate that proceeds to product release. researchgate.netrsc.org Consequently, radical stabilization energies, which can be computed, serve as a useful predictor for the relative efficiency of photorelease. rsc.org

The dynamics of photoproduct formation can be complex, involving multiple steps and intermediates, as seen in the decay of the aci-nitro species. acs.orgresearchgate.net The rates of these steps can be influenced by factors like pH and buffer concentrations in aqueous solutions. acs.org

| Leaving Group (from o-nitroveratryl) | Quantum Yield (Φ) |

| Phosphate | 0.05 |

| Acetate | 0.09 |

| Benzoate (B1203000) | 0.13 |

| Trifluoroacetate | 0.20 |

| Tosylate | 0.28 |

| Diethylamine | 0.42 |

| Piperidine (B6355638) | 0.50 |

This table shows the quantum yields for the photorelease of various leaving groups from the o-nitroveratryl protecting group, a common analogue system. The data illustrates the strong dependence of photorelease efficiency on the nature of the leaving group. rsc.org

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity and reaction mechanisms of analogues of this compound are intricately linked to their molecular structure. A deeper understanding of these relationships is crucial for predicting chemical behavior and designing novel synthetic pathways. This section explores the key structural factors that govern the reactivity of these compounds.

Electronic and Steric Effects on Reaction Pathways

The chemical behavior of nitroaromatic compounds is significantly influenced by both electronic and steric effects. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution by withdrawing electron density through resonance. quora.com This electron deficiency, however, enhances the ring's reactivity towards nucleophilic attack. researchgate.net The presence of other substituents on the aromatic ring can either augment or diminish this effect.

Electron-donating groups, such as the dimethylamino group, can counteract the deactivating effect of the nitro group to some extent by donating electron density to the ring. In the context of bioreductive drugs based on nitrobenzyl carbamates, electron-donating substituents on the benzyl ring have been shown to accelerate the fragmentation of the corresponding hydroxylamines, which is attributed to the stabilization of the developing positive charge on the benzylic carbon. researchgate.net Conversely, the presence of additional electron-withdrawing groups would further enhance the electrophilicity of the aromatic ring.

Steric hindrance plays a critical role in determining the accessibility of reaction centers. nih.gov Bulky substituents near the reactive site can impede the approach of a nucleophile or electrophile, thereby slowing down the reaction rate. nih.gov For instance, in the electrochemical reduction of β-nitrostyrene derivatives, substitution at the β-carbon leads to a shift in the reduction potential towards more negative values, which is attributed to a decrease in conjugation due to an increased torsion angle. researchgate.net The interplay between electronic and steric effects ultimately dictates the preferred reaction pathway.

| Factor | Effect on Reactivity | Example |

| Electronic Effects | ||

| Electron-Withdrawing Groups (e.g., -NO₂) | Decrease reactivity towards electrophiles, increase reactivity towards nucleophiles. quora.comresearchgate.net | Nitrobenzene (B124822) is less reactive than benzene in electrophilic aromatic substitution. |

| Electron-Donating Groups (e.g., -N(CH₃)₂) | Increase reactivity towards electrophiles, can stabilize carbocation intermediates. researchgate.net | Aniline (B41778) is more reactive than benzene in electrophilic aromatic substitution. |

| Steric Effects | ||

| Bulky Substituents | Hinder the approach of reagents, potentially slowing down reaction rates. nih.gov | Increased substitution around a reaction center can decrease the rate of an SN2 reaction. nih.gov |

Regioselectivity in Chemical Transformations

Regioselectivity refers to the preference for a chemical reaction to occur at one particular position or orientation over others. wikipedia.org In the context of substituted nitrobenzoate analogues, the directing effects of the substituents on the aromatic ring are paramount in determining the regioselectivity of electrophilic aromatic substitution reactions.

Substituents on a benzene ring are classified as either ortho-, para-directing or meta-directing. libretexts.orgyoutube.com

Ortho-, para-directors: These groups direct incoming electrophiles to the positions ortho and para to themselves. Most activating groups (electron-donating groups) and halogens fall into this category. libretexts.org The dimethylamino group is a strong activating group and therefore an ortho-, para-director.

Meta-directors: These groups direct incoming electrophiles to the meta position. Most deactivating groups (electron-withdrawing groups) are meta-directors. libretexts.org The nitro group and the ester group are deactivating groups and thus direct incoming electrophiles to the meta position relative to themselves.

In a molecule like this compound, the powerful ortho-, para-directing influence of the dimethylamino group and the meta-directing influence of the nitro and ester groups will dictate the position of further substitution. For example, in the electrophilic substitution of 2,4,6-trinitrobenzonitrile, regioselective substitution of the nitro group at the ortho-position by thiols has been observed. rsc.org

The outcome of a reaction is often a result of the interplay between the directing effects of all substituents present on the ring. The regioselectivity is typically governed by the most powerfully activating group.

Role of Torsional Motions and Substitution Patterns

The three-dimensional structure of a molecule, including the torsional angles between different parts of the molecule, can have a profound impact on its reactivity. Torsional motions, or rotations around single bonds, can affect the planarity of the molecule and thus the extent of π-electron delocalization.

In nitroaromatic compounds, the orientation of the nitro group relative to the aromatic ring is crucial. A planar conformation allows for maximum resonance interaction between the nitro group and the ring, which influences the electronic properties of the molecule. mdpi.com Substitution patterns that force the nitro group out of planarity due to steric hindrance can reduce this resonance effect, thereby altering the reactivity of the compound. For example, in the electrochemical reduction of β-methyl-β-nitrostyrene derivatives, the reduction potential becomes more negative compared to the unsubstituted analogue, which is attributed to a decrease in conjugation caused by an increase in the C1–Cα torsion angle. researchgate.net

Reactivity in Cycloaddition Reactions

Nitroaromatic compounds, particularly those with conjugated nitroalkene moieties, can participate in cycloaddition reactions. These reactions are valuable for the construction of cyclic compounds. The reactivity of these systems is highly dependent on the electronic nature of the substituents.

For instance, conjugated nitroalkenes are effective dienophiles or dipolarophiles in Diels-Alder and [3+2] cycloaddition reactions, respectively, due to the electron-withdrawing nature of the nitro group which activates the double bond. mdpi.com The presence of additional electron-withdrawing groups can further enhance this reactivity.

The stereoselectivity and regioselectivity of these cycloaddition reactions are also influenced by the substituents. In the [3+2] cycloaddition of β-nitrostyrenes, the reaction is completely regioselective. rsc.org Theoretical studies, such as those employing molecular electron density theory (MEDT), can provide insights into the reaction mechanism and the factors governing the observed selectivity. rsc.org The reactivity of different isomers, such as (Z)- and (E)-β-nitrostyrenes, can also be explained through computational analysis. rsc.org

Correlation between Bond Lengths and Reactivity

There exists a correlation between the bond lengths within a molecule and its chemical reactivity. For nitroaromatic compounds, the length of the C-NO₂ bond can be an indicator of its strength and, consequently, the ease with which it can be cleaved. Homolytic bond dissociation energies (BDEs) of the C-NO₂ bond are a key parameter in understanding the thermal stability and initiation reactivity of these compounds. researchgate.net

A linear relationship has been observed between the R C−N(Nitro) bond lengths and the charges on the nitro group in nitroaromatic compounds. researchgate.net Similarly, for nitramines, an increase in the length of the longest N-N bond is associated with an increase in the energy content of the molecule. ulakbim.gov.tr However, the relationship between bond length and impact sensitivity is not always straightforward, as intermolecular interactions in the crystal lattice can stabilize longer, weaker bonds. ulakbim.gov.tr

Computational methods can be used to calculate bond lengths and dissociation energies, providing valuable insights into the structure-reactivity relationships of these molecules. mdpi.comresearchgate.net

| Bond | Relationship to Reactivity |

| C-NO₂ | Longer bond length can correlate with lower bond dissociation energy, potentially indicating higher reactivity in reactions involving C-NO₂ bond cleavage. researchgate.net |

| N-N (in nitramines) | Increased bond length is associated with higher energy content. ulakbim.gov.tr |

Influence of Electron-Donor Groups on Reactivity and Stereoselectivity

As previously mentioned, electron-donor groups play a significant role in modulating the reactivity of nitroaromatic compounds. By increasing the electron density of the aromatic ring, they can enhance the rate of electrophilic aromatic substitution.

In other reaction types, the effect of electron-donor groups can be more nuanced. For example, in the fragmentation of hydroxylaminobenzyl carbamates, which are formed from the reduction of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring accelerate the fragmentation process. researchgate.net This is attributed to the stabilization of the positive charge that develops on the benzylic carbon in the transition state. researchgate.net

The influence of electron-donor groups on stereoselectivity is specific to the reaction mechanism. In reactions proceeding through chiral intermediates or transition states, the electronic properties of the substituents can influence the relative energies of the diastereomeric transition states, thereby affecting the stereochemical outcome. For instance, in certain catalytic hydroamination reactions, the electronic effect of the catalyst is critical for its performance, and by extension, can influence the stereoselectivity of the transformation. acs.org

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity and photochemical behavior of this compound and its analogues are profoundly influenced by a complex network of non-covalent interactions. iucr.org These forces, although weaker than covalent bonds, dictate the three-dimensional structure of molecules in the solid state and play a critical role in governing molecular conformation, aggregation, and the formation of supramolecular architectures. researchgate.netwikipedia.org In nitroaromatic compounds, the analysis of these non-covalent bonding patterns is particularly crucial as they can significantly affect the material's properties. iucr.org The primary non-covalent interactions at play include hydrogen bonding and pi-pi stacking, which collectively create specific reaction environments that can either stabilize the molecule or enhance its reactivity.

Hydrogen Bonding Networks and Their Impact on Reaction Environments

Hydrogen bonds are a critical class of non-covalent interactions that arise from the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org In analogues of this compound, hydrogen bonding plays a significant role in defining the crystal structure and influencing reactivity.

While the parent compound lacks a classic hydrogen bond donor like an -OH or -NH group, weaker C—H⋯O hydrogen bonds are prevalent in related structures. For instance, in the crystal structure of methyl 4-nitrobenzoate, an analogue, weak intermolecular C—H⋯O hydrogen bonds involving both the carboxyl and nitro groups are observed, linking the molecules. researchgate.net Similarly, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals an extensive network of twelve distinct hydrogen bonding interactions that, along with other forces, link the molecules into infinite stacked sheets. researchgate.net

The presence and nature of these hydrogen bonds can significantly alter the chemical environment. For example, in the photochemistry of nitrobenzene, another related compound, hydrogen bonding between the nitroaromatic molecule and surrounding water molecules has been found to slow down the internal conversion process from the excited state back to the ground state. nih.gov This illustrates how the reaction environment, shaped by hydrogen bonding, can directly impact photochemical pathways.

In more complex analogues, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into intricate sheets through a combination of N-H···N, N-H···O, and C-H···O hydrogen bonds. nih.gov This demonstrates the versatility of hydrogen bonding in creating highly organized supramolecular structures. The specific geometry and strength of these bonds are dictated by the molecular structure, particularly the arrangement of hydrogen bond donors and acceptors.

Table 1: Hydrogen Bonding Interactions in Nitrobenzoate Analogues

| Compound | Type of Hydrogen Bond | Description |

|---|---|---|

| Methyl 4-nitrobenzoate | Intermolecular C—H⋯O | Weak interactions involving aromatic C-H and oxygen atoms of the carboxyl and nitro groups. researchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate | O-H···O, C-H···O | Extensive network of twelve different hydrogen bonds creating stacked sheets. researchgate.net |

| Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate | N-H···N, N-H···O, C-H···O | Molecules are linked into complex sheets by a combination of these hydrogen bonds. nih.gov |

Pi-Pi Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, pi-pi (π-π) stacking and other non-covalent forces are fundamental in controlling the arrangement of aromatic molecules like this compound analogues. researchgate.net Pi-pi stacking refers to the attractive, non-covalent interactions between aromatic rings. These interactions are crucial in the formation of ordered structures in the solid state. mdpi.com

In the crystal structure of methyl 4-nitrobenzoate, significant π–π stacking interactions are observed, with centroid–centroid distances between adjacent benzene rings measured at 3.670 (2) Å and 3.665 (2) Å. researchgate.net These interactions contribute to the formation of a stable, parallel arrangement of molecules within the crystal lattice. researchgate.net Similarly, the structure of methyl 4-hydroxy-3-nitrobenzoate is stabilized by two distinct π-stacking interactions in conjunction with its extensive hydrogen-bonding network. researchgate.net

Table 2: Pi-Pi Stacking Parameters in Nitrobenzoate Analogues

| Compound | Centroid-Centroid Distance (Å) | Significance |

|---|---|---|

| Methyl 4-nitrobenzoate | 3.670 (2) and 3.665 (2) | Contributes to the formation of parallel molecular arrangements in the crystal. researchgate.net |

Computational and Theoretical Investigations of Methyl 4 Dimethylamino 2 Nitrobenzoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.orgberkeley.edu It has become a staple in computational chemistry for predicting molecular properties and reaction mechanisms. For Methyl 4-(dimethylamino)-2-nitrobenzoate, DFT calculations offer a deep understanding of its electronic characteristics, reactivity, and the energetic landscape of its chemical transformations.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting a molecule's reactivity and electronic transitions. youtube.comscirp.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net For this compound, the presence of both an electron-donating group (dimethylamino) and an electron-withdrawing group (nitro) is expected to result in a relatively small energy gap, indicating significant intramolecular charge transfer characteristics. researchgate.netnih.gov

Table 1: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | -1.816 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO | -6.646 | Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| Energy Gap | 4.830 | A smaller gap often correlates with higher chemical reactivity. scirp.org |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds calculated at the DFT/B3LYP level. scirp.org

DFT calculations can predict the most likely sites for chemical reactions on a molecule. This is achieved by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, where different colors indicate regions of varying electrostatic potential. researchgate.netresearchgate.net

For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the nitro and ester groups, making these sites susceptible to electrophilic attack. Conversely, positive potential (blue) regions, possibly located around the hydrogen atoms of the methyl groups and the aromatic ring, would indicate sites for nucleophilic attack. researchgate.net Furthermore, Mulliken population analysis can be performed to quantify the charge on each atom, providing a more detailed picture of the charge distribution and helping to identify reactive centers.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Charge (a.u.) | Implication |

| O (Nitro) | -0.45 | High negative charge, likely site for electrophilic attack. |

| O (Ester C=O) | -0.42 | Significant negative charge, susceptible to electrophiles. |

| N (Nitro) | +0.38 | Positive charge, influenced by adjacent oxygen atoms. |

| N (Amino) | -0.26 | Negative charge, indicating electron-donating nature. |

| C (Aromatic Ring) | Varied | Charges vary across the ring, influencing substitution patterns. |

Note: This data is hypothetical, illustrating the type of information derived from Mulliken charge analysis.

DFT is an invaluable tool for exploring the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable molecules (reactants and products) and the high-energy transition states that connect them. berkeley.edu Analyzing the structure and energy of a transition state provides critical information about the reaction's activation energy and, consequently, its rate. nih.gov

For reactions involving this compound, such as hydrolysis of the ester group or reduction of the nitro group, DFT can be used to model the step-by-step mechanism. By locating the transition state for each elementary step, a complete energy profile for the reaction can be constructed. This allows for a detailed elucidation of the reaction mechanism, helping to understand how bond breaking and formation occur and what factors influence the reaction's feasibility and speed. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules, such as their conformational changes, diffusion, and interactions with their environment. nih.gov

MD simulations are particularly well-suited for studying how molecules like this compound interact with surfaces and interfaces. nih.govannualreviews.org This is relevant for understanding its behavior in various applications, such as chromatography or its interaction with biological membranes. Simulations can model the adsorption process onto a surface, revealing the preferred orientation of the molecule and the nature of the forces driving the interaction. aip.orgprinceton.edu

By analyzing the simulation trajectory, researchers can identify key interfacial interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that govern the adsorption process. wiley.comrsc.org For instance, an MD simulation could show how the polar nitro and ester groups of this compound interact with a polar surface, while the aromatic ring might favor interactions with a nonpolar surface. acs.org

The behavior of a molecule is profoundly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules surrounding a solute, providing a detailed picture of the solvation process. readthedocs.iomdanalysis.org The interactions between the solute and solvent are governed by electrostatic forces (between charged or polar groups) and van der Waals forces (arising from fluctuating dipoles). chemrxiv.orgacs.org

In an MD simulation of this compound in a solvent like water, one could observe the formation of a solvation shell around the molecule. nih.govnih.gov The simulation would detail how water molecules orient themselves around the polar groups of the solute to maximize favorable electrostatic interactions. nih.gov The analysis of these interactions is crucial for understanding the molecule's solubility and how the solvent might affect its reactivity and conformational preferences. nih.govmdpi.com

Ab Initio Calculations and Advanced Quantum Chemical Methods

Advanced quantum chemical methods provide a foundational framework for understanding the molecular properties of this compound from first principles, without reliance on empirical data.

A crucial first step in the computational study of a flexible molecule like this compound would be a thorough conformational analysis to identify its most stable three-dimensional structures. This process involves exploring the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. Key rotations would include the bonds connecting the dimethylamino group to the benzene (B151609) ring, the nitro group to the ring, and the ester group to the ring.

For each generated conformation, energy minimization calculations would be performed to locate the nearest local energy minimum. This would likely be accomplished using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to balance computational cost and accuracy. The relative energies of the resulting conformers would indicate their relative populations at thermal equilibrium. It is expected that steric hindrance between the ortho-positioned nitro group and the adjacent methyl ester and dimethylamino groups would significantly influence the preferred conformations, likely leading to non-planar arrangements to minimize repulsive interactions.

A hypothetical data table for such an analysis might look like the following, illustrating the relative energies of different conformers.

| Conformer | Dihedral Angle (C-C-N-O) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| A | 45° | 30° | 0.00 |

| B | 90° | 30° | 2.5 |

| C | 45° | 90° | 3.1 |

| D | 0° | 0° | 5.8 |

This table is hypothetical and for illustrative purposes only, as specific research data is unavailable.

Hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital, would be critical to understanding the electronic structure of this compound. Natural Bond Orbital (NBO) analysis is a standard method used to identify and quantify these interactions.

A theoretical NBO analysis might yield data on the key donor-acceptor interactions and their stabilization energies, as shown in the hypothetical table below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C-C) | 45.2 |

| π(C-C) | π(N-O) | 15.8 |

| π(C-C) | π*(C=O) | 12.5 |

This table is hypothetical and for illustrative purposes only, as specific research data is unavailable.

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's chemical reactivity and stability. These descriptors are typically calculated using DFT.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ² / (2η).

For this compound, the strong electron-donating dimethylamino group would raise the HOMO energy, leading to a lower ionization potential and making the molecule more susceptible to electrophilic attack. The electron-withdrawing nitro and ester groups would lower the LUMO energy, increasing the electron affinity and electrophilicity.

A summary of hypothetical calculated global reactivity descriptors is presented below.

| Descriptor | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.5 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 2.5 |

| Chemical Hardness (η) | 1.85 |

| Electronegativity (χ) | 4.35 |

| Electrophilicity Index (ω) | 5.11 |

This table is hypothetical and for illustrative purposes only, as specific research data is unavailable.

Advanced Spectroscopic and Structural Characterization Techniques for Methyl 4 Dimethylamino 2 Nitrobenzoate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, and intermolecular interactions that govern the solid-state structure. However, specific experimental X-ray crystallographic data for Methyl 4-(dimethylamino)-2-nitrobenzoate, including its unit cell parameters, molecular conformation, hydrogen bonding, and supramolecular assembly, are not available in the public domain based on the conducted literature search. Therefore, a detailed analysis for the subsections below could not be compiled.

Unit Cell Parameters and Crystal System Analysis

Information regarding the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic) for this compound could not be located.

Molecular Conformations and Dihedral Angles

Specific dihedral angles, which describe the conformation of the molecule, particularly the torsion angles between the benzene (B151609) ring and the nitro and ester functional groups for this compound, are not documented in available literature.

Intramolecular and Intermolecular Hydrogen Bonding Characterization

A detailed characterization of the hydrogen bonding network, which would include identifying donor-acceptor distances and angles for any potential intramolecular or intermolecular hydrogen bonds in the crystal lattice of this compound, is not available.

Pi-Pi Stacking and Supramolecular Assembly Analysis

Analysis of potential π-π stacking interactions, including parameters such as centroid-centroid distances and slip angles, which contribute to the formation of the supramolecular architecture of this compound, could not be performed due to the absence of structural data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Optical Band Gap Calculations

The optical band gap (Eg) is a critical parameter that defines the electronic and optical properties of a material, representing the minimum energy required to excite an electron from the valence band to the conduction band. For organic semiconductor materials, this property is crucial for applications in optoelectronics. The determination of the optical band gap for this compound is typically achieved through analysis of its optical absorption properties using UV-Vis spectroscopy.

The molecular structure of this compound contains strong chromophoric groups—the nitro group (-NO₂) and the dimethylamino group (-N(CH₃)₂)—which are expected to give rise to significant absorption in the ultraviolet-visible range. The experimental procedure involves measuring the absorbance spectrum of a solution of the compound. From this spectrum, the absorption coefficient (α) can be calculated.

The optical band gap is then determined using a Tauc plot, which is based on the relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg). youtube.comwikipedia.org The Tauc equation is expressed as:

(αhν)1/r = A(hν - Eg)

Where:

α is the absorption coefficient.

h is Planck's constant.

ν is the photon's frequency.

A is a constant.

Eg is the band gap energy.

The exponent r denotes the nature of the electronic transition (e.g., r = 1/2 for direct allowed transitions, r = 2 for indirect allowed transitions). wikipedia.org

Table 1: Illustrative Data for Optical Band Gap Calculation via Tauc Plot

| Wavelength (λ) nm | Absorbance (A) | Photon Energy (hν) eV | (αhν)² (a.u.) |

| 350 | 0.15 | 3.54 | ... |

| 375 | 0.30 | 3.31 | ... |

| 400 | 0.55 | 3.10 | ... |

| 425 | 0.80 | 2.92 | ... |

| 450 | 0.95 | 2.76 | ... |

| 475 | 1.05 | 2.61 | ... |

| 500 | 1.10 | 2.48 | ... |

| 525 | 0.90 | 2.36 | ... |

| 550 | 0.65 | 2.25 | ... |

Note: This table provides a hypothetical data set to illustrate the parameters required for a Tauc plot analysis. The values are not experimental results for this compound.

Mass Spectrometry (GC/MS, LC/MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of molecular weight and elemental composition, as well as for the structural elucidation and purity assessment of organic compounds. When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a powerful tool for analyzing complex mixtures and verifying the identity of target compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is highly effective for the analysis of volatile and thermally stable compounds. nih.govepa.gov In this technique, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. For this compound, GC analysis would yield a specific retention time, which is a characteristic property under defined chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern provides structural information that can be used to confirm its identity by comparing it to spectral libraries or by manual interpretation. GC/MS is also a primary method for purity assessment; the area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is employed for compounds that are non-volatile, thermally labile, or have high molecular weights. This makes it a suitable alternative or complementary technique for the analysis of nitroaromatic compounds. nih.gov The compound is first separated by a liquid chromatograph before being introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI), are typically used. rsc.org These methods usually result in less fragmentation and a more prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which directly confirms the molecular weight.

For certain neutral nitroaromatics that exhibit poor ionization efficiency, chemical derivatization may be employed to introduce an ionizable functional group, thereby enhancing detection sensitivity. rsc.org LC-MS is particularly valuable for detecting and quantifying trace-level impurities in a sample, owing to its high sensitivity and selectivity. nih.gov

Table 2: Application of Mass Spectrometry Techniques for Analysis of this compound

| Technique | Principle | Typical Ionization Method | Information Obtained | Application |

| GC/MS | Separation of volatile compounds followed by mass analysis. | Electron Ionization (EI) | Retention Time, Molecular Ion (M⁺), Fragmentation Pattern | Compound identification, Purity assessment, Quantification of volatile impurities. |

| LC/MS | Separation of non-volatile/thermally labile compounds followed by mass analysis. | Electrospray Ionization (ESI), Atmospheric-Pressure Chemical Ionization (APCI) | Retention Time, Protonated [M+H]⁺ or Deprotonated [M-H]⁻ Molecule | Compound identification, Purity assessment, Analysis of non-volatile impurities, Trace level quantification. |

Unable to Generate Article on "this compound"

We are unable to provide the requested article on "this compound" and its applications in advanced materials science. A thorough search for scientific literature and data specific to this compound did not yield information corresponding to the detailed outline provided.

The search results did identify research on compounds with similar structural features, such as other organic molecules with dimethylamino and nitro groups, which are known to be relevant for nonlinear optical (NLO) and terahertz (THz) applications. For instance, studies were found on the NLO properties of materials like {(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-nitrobenzocarboxy hydrazone monohydrate and 2-methyl-4-nitroaniline. scirp.orgnih.govresearchgate.netrsc.org Similarly, research into THz technology often involves various organic crystals, and studies on related compounds like 4-methyl-3-nitrobenzoic acid discuss their vibrational modes. scirp.orgresearchgate.net

However, no specific data or research findings were available for "this compound" itself in the context of:

Second or third-order nonlinear optical properties.

Optical limiting and self-defocusing behavior.

Terahertz polarizer development.

Intramolecular vibrational modes in the THz region.

Due to the strict instruction to focus solely on "this compound" and not introduce information outside the provided outline, it is not possible to generate a scientifically accurate article that fulfills the request's specific constraints. The foundational research data required to write the content for each specified subsection for this particular compound could not be located.

Applications of Methyl 4 Dimethylamino 2 Nitrobenzoate in Advanced Materials Science

Supramolecular Architectures and Self-Assembly of Methyl 4-(dimethylamino)-2-nitrobenzoate

The molecular structure of this compound, featuring both hydrogen bond acceptors (the nitro and carbonyl groups) and potential, albeit weak, hydrogen bond donors (methyl groups), alongside a π-electron system, suggests a propensity for forming ordered supramolecular structures through non-covalent interactions. The interplay of these interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures in the solid state.

Hydrogen-Bond-Directed Assembly

Given the presence of the electron-donating dimethylamino group in this compound, the electronic properties of the aromatic ring are altered, which could influence the strength and nature of both hydrogen bonding and π–π stacking. The nitrogen atom of the dimethylamino group could also potentially participate in weak hydrogen bonding interactions. It is conceivable that these interactions would lead to the formation of layered or columnar structures in the solid state.

Table 1: Potential Hydrogen Bonding Interactions in Nitrobenzoate Derivatives

| Compound Name | Interacting Groups | Type of Interaction | Reference |

| Methyl 4-nitrobenzoate | Aromatic C-H and Carboxyl/Nitro O | Weak intermolecular C—H⋯O hydrogen bonding | scirp.org |

| Methyl 4-nitrobenzoate | Aromatic Rings | π–π stacking | scirp.org |

This table is illustrative of the types of interactions observed in a closely related compound and suggests potential interactions for this compound.

Role in Metal-Organic Framework (MOF) Ligand Design

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly tunable by varying the metal center and the organic linker. While there is no specific literature detailing the use of this compound as a primary ligand in MOF synthesis, its corresponding carboxylic acid, 4-(dimethylamino)-2-nitrobenzoic acid, possesses the necessary functional groups (a carboxylate for metal coordination and a nitro group) to act as a versatile MOF ligand.

The inclusion of a nitro group on the ligand can enhance the Lewis acidity of the MOF, which can be beneficial for catalytic applications. The dimethylamino group, being a strong electron-donating group, can influence the electronic properties of the resulting MOF, potentially affecting its photophysical or conductive properties. The steric bulk of the dimethylamino group could also play a role in dictating the topology and pore size of the MOF.

Potential in Organic Electronic and Photonic Materials

The molecular structure of this compound, characterized by a π-conjugated system with a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro), is indicative of a "push-pull" system. Such systems are known to exhibit significant intramolecular charge transfer, which can lead to interesting optical and electronic properties, including large nonlinear optical responses.

OLED Materials and Aggregation-Induced Emission

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The efficiency and color of an OLED are determined by the properties of the organic materials used. Molecules with intramolecular charge transfer characteristics are often employed as emitters in OLEDs. The dimethylamino group is a common component in fluorescent dyes and has been incorporated into materials for OLEDs.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. nih.gov This property is highly desirable for OLED applications as it can mitigate the concentration quenching effects often observed in solid-state devices. While there are no direct reports of AIE in this compound, the presence of rotatable groups (dimethylamino and methoxycarbonyl) attached to the aromatic ring suggests that restricted intramolecular rotation in the aggregated state could potentially lead to AIE activity.

Organic Pigments and Optical Materials

Organic pigments are widely used in paints, inks, and plastics due to their vibrant colors and high tinting strength. The color of an organic pigment is determined by its molecular structure and its absorption of light in the visible region. The push-pull nature of this compound is expected to result in strong absorption in the visible spectrum, suggesting its potential as a yellow or orange organic pigment.

The significant nonlinear optical properties observed in a related hydrazone derivative containing both a dimethylamino and a nitro group highlight the potential of this class of compounds in photonic applications. scirp.org Materials with high nonlinear refractive indices and absorption coefficients are of interest for applications such as optical limiting, where they can be used to protect sensors and eyes from high-intensity laser light. scirp.org

Table 2: Nonlinear Optical Properties of a Related Hydrazone Derivative

| Wavelength (nm) | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption Coefficient (β) (m/W) | Reference |

| 488 | 3.39 × 10⁻¹¹ | 9.53 × 10⁻⁵ | scirp.org |

| 514 | 7.82 × 10⁻¹² | 8.62 × 10⁻⁶ | scirp.org |

This table shows the measured nonlinear optical properties of {(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-nitrobenzocarboxy hydrazone monohydrate, a compound with similar electronic push-pull characteristics to this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Derivatization

Future research will likely focus on developing novel and efficient synthetic routes to derivatize Methyl 4-(dimethylamino)-2-nitrobenzoate, allowing for the fine-tuning of its chemical and physical properties. A common starting point for the synthesis of related compounds involves the nitration of a benzoic acid precursor followed by esterification. For instance, the synthesis of methyl 4,5-dimethyl-2-nitrobenzoate begins with the nitration of 4,5-dimethylbenzoic acid using a mixture of concentrated nitric and sulfuric acids, followed by esterification of the resulting 4,5-dimethyl-2-nitrobenzoic acid. Similarly, Methyl m-nitrobenzoate can be prepared through the nitration of methyl benzoate (B1203000). orgsyn.org

A key functional group for derivatization is the nitro group, which can be readily reduced to an amino group to form compounds like Methyl 4,5-dimethyl-2-aminobenzoate. This transformation opens up a wide range of subsequent chemical modifications. Another avenue for creating derivatives is through reactions involving the aromatic ring, such as electrophilic substitution, although the existing substituents will direct the position of new functional groups. Furthermore, the synthesis of related N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid and methylamine suggests that nucleophilic aromatic substitution could be a viable strategy for introducing diverse functionalities. google.com The development of these synthetic methodologies will be crucial for creating a library of compounds with tailored properties.

Advanced Mechanistic Studies of Photochemical and Thermal Transformations

The photochemical and thermal behavior of this compound is a rich area for future investigation. Nitroaromatic compounds are known to undergo a variety of transformations upon exposure to light and heat.

Photochemical Transformations: The photochemistry of nitroaromatic compounds can involve several pathways, including the reduction of the nitro group and cleavage of the C-NO2 bond. For related compounds, photolysis can lead to the formation of reactive nitrogen species. mdpi.com The presence of the electron-donating dimethylamino group in this compound is expected to create a charge-transfer character in its excited states, which could lead to unique photochemical reactivity. Future studies could employ techniques like time-resolved spectroscopy to unravel the dynamics of these excited states and identify transient intermediates. otago.ac.nz The photoreduction of substituted nitroarenes to N-arylhydroxylamines has been demonstrated, suggesting a potential photochemical pathway for this compound. acs.org

Thermal Transformations: The thermal decomposition of nitroaromatic compounds is of significant interest, particularly in the context of energetic materials. dtic.mil The primary decomposition pathway often involves the homolysis of the C-NO2 bond. dtic.miluri.edu However, the presence of other functional groups can influence the decomposition mechanism. For example, in some nitroaromatics with adjacent amino groups, thermal decomposition can be initiated by a condensation reaction to form furazans. nih.gov Detailed kinetic studies using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide valuable data on the thermal stability and decomposition pathways of this compound and its derivatives. researchgate.netresearchgate.net

Integration of Computational and Experimental Approaches for Rational Material Design

The design of novel materials with specific properties can be greatly accelerated by combining computational modeling with experimental validation. rsc.org For a molecule like this compound, with its donor-acceptor structure, computational chemistry can predict key properties relevant to materials science.

Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and predict spectroscopic properties. otago.ac.nzrsc.org These calculations can provide insights into the intramolecular charge transfer (ICT) characteristics of the molecule, which are crucial for applications in nonlinear optics and optoelectronics. unime.it For example, computational studies on other donor-acceptor systems have been used to predict their nonlinear optical properties, such as hyperpolarizability. nih.gov

Experimental work would then focus on synthesizing the most promising candidates identified through computational screening and characterizing their properties. This iterative cycle of prediction and verification is a powerful paradigm for the rational design of materials with optimized performance.

Development of Novel Analytical Techniques for Complex Molecular Systems

As new derivatives of this compound are synthesized and their applications explored, the need for advanced analytical techniques for their characterization and quantification will grow. High-performance liquid chromatography (HPLC) is a powerful tool for the separation and analysis of nitroaromatic compounds. researchgate.net For complex mixtures or trace-level detection, the coupling of liquid chromatography with mass spectrometry (LC-MS) offers high sensitivity and selectivity. americanpharmaceuticalreview.com

A particular challenge in the synthesis of substituted aromatic compounds is the formation of isomers. The development of analytical methods to separate and quantify these isomers is crucial for quality control. Chiral derivatives would require specialized techniques like chiral chromatography to determine enantiomeric purity. libretexts.org Furthermore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can be used for structural elucidation and purity assessment. libretexts.org Future research in this area could focus on developing novel stationary phases for chromatography or new derivatization reagents to enhance the detection of these compounds.

Tailoring Molecular Structure for Specific Advanced Material Properties

The inherent donor-acceptor structure of this compound makes it an attractive scaffold for the development of advanced materials, particularly those with interesting optical properties.

Nonlinear Optical (NLO) Materials: Organic molecules with strong intramolecular charge transfer are known to exhibit significant second-order nonlinear optical properties. mdpi.com By modifying the donor (dimethylamino) and acceptor (nitro) groups, or by extending the π-conjugated system of the aromatic ring, the NLO response of these molecules can be tuned. Future research could involve the synthesis of a series of derivatives and the characterization of their NLO properties using techniques like the Z-scan method. nih.gov

Photoresponsive Materials: The photochemical reactivity of the nitro group could be harnessed to create photoresponsive materials. For example, photoreduction or rearrangement reactions could lead to changes in the absorption or emission properties of the material, making it suitable for applications in optical switching or data storage.

The strategic modification of the molecular structure of this compound and related compounds, guided by computational predictions and a deep understanding of their structure-property relationships, will be a key driver of innovation in materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Methyl 4-(dimethylamino)-2-nitrobenzoate, and how can researchers optimize reaction yields?

- Methodology :

-

Step 1 : Nitration of methyl 4-(dimethylamino)benzoate using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the ortho position .

-

Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane).

-

Critical Parameters :

-

Temperature control (<10°C) to avoid over-nitration.

-

Solvent polarity adjustments to improve isolation of the nitro isomer.

-

Yield Optimization : Use catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

Synthetic Route Conditions Catalyst Yield Direct nitration 0–5°C, HNO₃/H₂SO₄ None 55–65% Lewis acid-assisted 10°C, CH₂Cl₂ FeCl₃ 70–75%

Q. Which analytical techniques are recommended for structural confirmation of this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet at δ 3.0–3.2 ppm (N(CH₃)₂) and a deshielded aromatic proton at δ 8.1–8.3 ppm (ortho to nitro) .

- ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm; nitro-substituted carbons at δ 145–150 ppm.

Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with temperature?

- High Solubility : Dichloromethane, chloroform (25–30 mg/mL at 25°C).

- Low Solubility : Hexane, water (<1 mg/mL).

- Recrystallization : Use methanol/water (4:1 v/v) at 60°C, cooling to 4°C for crystal formation .

Advanced Research Questions

Q. How do electronic effects of the nitro and dimethylamino groups influence electrophilic substitution reactivity?

- Nitro Group : Strong electron-withdrawing meta/para-director; deactivates the ring, reducing reactivity toward electrophiles.

- Dimethylamino Group : Electron-donating para-director; activates the ring but competes with nitro for directing effects.

- Experimental Design :

- Perform bromination or sulfonation to map reactive sites.

- Compare regioselectivity using DFT calculations (e.g., Hirshfeld charge analysis) .

Q. Can this compound serve as a precursor for bioactive heterocycles?

- Methodology :

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling cyclization to benzimidazoles or quinazolines .

-

Biological Screening : Test derivatives for kinase inhibition or antimicrobial activity using in vitro assays.

Derivative Synthetic Pathway Potential Bioactivity Benzimidazole Nitro reduction + cyclization Antiparasitic agents Quinazoline Condensation with aldehydes Anticancer leads

Q. What computational models predict the compound’s interaction with cytochrome P450 enzymes?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to CYP3A4 active site.

- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories.

- Validation : Compare with experimental metabolic stability data (e.g., microsomal assays) .

Data Contradictions and Resolution

Q. Conflicting reports on nitro-group orientation in X-ray structures: How to resolve discrepancies?

- Issue : Crystal structures of analogs show variability in nitro-group torsion angles (e.g., 10°–30° deviation) .

- Resolution :

- Perform variable-temperature XRD to assess conformational flexibility.

- Use Hirshfeld surface analysis to quantify intermolecular forces influencing packing .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.